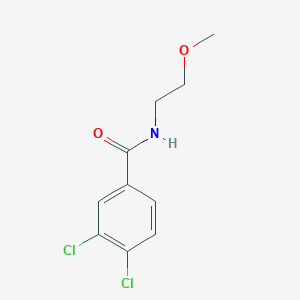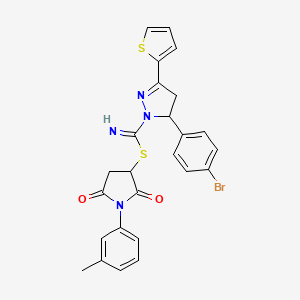![molecular formula C23H23NO B5231928 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole, also known as DMPP-Cz, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). DMPP-Cz is a carbazole-based small molecule that exhibits high thermal stability, good solubility, and excellent photoluminescence properties.
Wissenschaftliche Forschungsanwendungen
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been extensively studied for its potential applications in optoelectronic devices, particularly OLEDs. It has been shown to exhibit excellent electroluminescence properties, such as high efficiency and brightness, making it a promising candidate for use in displays and lighting. Additionally, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been investigated for its potential use in organic photovoltaics (OPVs) and field-effect transistors (FETs).
Wirkmechanismus
The mechanism of action of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole in optoelectronic devices involves the transfer of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon application of an external electric field. This process results in the emission of light, which can be tuned by modifying the molecular structure of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. However, studies have shown that it exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications, such as bioimaging and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its excellent electroluminescence properties, making it a promising candidate for use in optoelectronic devices. Additionally, its high thermal stability and good solubility make it easy to handle and process. However, one of the limitations of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its relatively low quantum yield, which may limit its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. One area of focus is the optimization of its molecular structure to improve its electroluminescence properties and increase its quantum yield. Additionally, there is a need to investigate its potential use in biomedical applications, such as bioimaging and drug delivery. Finally, further research is needed to explore its potential use in other optoelectronic devices, such as OPVs and FETs.
Conclusion:
In conclusion, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is a promising organic compound that has gained significant attention for its potential applications in optoelectronic devices, such as OLEDs. Its excellent electroluminescence properties, high thermal stability, and good solubility make it a promising candidate for use in displays and lighting. Additionally, its low toxicity and biocompatibility make it a potential candidate for use in biomedical applications. Further research is needed to optimize its molecular structure and explore its potential use in other optoelectronic devices and biomedical applications.
Synthesemethoden
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole can be synthesized through a multistep process involving the reaction of carbazole with 2,4-dimethylphenol, followed by the addition of propyl bromide. The final product is obtained through purification and characterization using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
9-[3-(2,4-dimethylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-12-13-23(18(2)16-17)25-15-7-14-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGYVSRBYMKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(2,4-Dimethylphenoxy)propyl]carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)
![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2-(4-biphenylyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5231892.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)

![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)